molecular formula C16H21IO5 B5118492 Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate

Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate

Cat. No.: B5118492
M. Wt: 420.24 g/mol
InChI Key: HAKUZPISNQJKSS-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate is an organic compound that belongs to the class of malonate esters. This compound is characterized by the presence of an iodophenoxy group attached to a propyl chain, which is further connected to a propanedioate moiety. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with 3-(4-iodophenoxy)propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an anhydrous ethanol solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodophenoxy group.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include azides, nitriles, or thiols.

    Oxidation Products: Oxidation can yield iodophenoxy carboxylic acids or ketones.

    Hydrolysis Products: Hydrolysis results in the formation of diethyl malonate and 3-(4-iodophenoxy)propanoic acid.

Scientific Research Applications

Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate involves its interaction with specific molecular targets. The iodophenoxy group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The propanedioate moiety can chelate metal ions, affecting various biochemical pathways. The compound’s effects are mediated through these interactions, which can modulate cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the iodophenoxy group.

    Diethyl 2-(4-bromophenoxy)propanedioate: A bromine analog with similar chemical properties but different reactivity due to the bromine atom.

    Diethyl 2-(4-chlorophenoxy)propanedioate: A chlorine analog with distinct reactivity patterns compared to the iodine-containing compound.

Uniqueness

Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate is unique due to the presence of the iodophenoxy group, which imparts distinct reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a radiolabeling agent in medical imaging.

Properties

IUPAC Name

diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IO5/c1-3-20-15(18)14(16(19)21-4-2)6-5-11-22-13-9-7-12(17)8-10-13/h7-10,14H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKUZPISNQJKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC=C(C=C1)I)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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